molecular formula C19H19N3O2S B3017379 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide CAS No. 864859-05-2

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide

Cat. No. B3017379
M. Wt: 353.44
InChI Key: HDYNHIOTLMGZKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides is described in the first paper, where 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters were reacted with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole. This reaction produced previously unknown cyanoacetamides. Further reactions with 2-(arylmethylidene)malononitriles resulted in nonselective heterocyclization, leading to mixtures of different products. One specific cyclization of ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate yielded a compound with a tautomeric equilibrium that was studied using DFT quantum chemical calculations .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including the tautomeric equilibrium of the dihydroxythieno[2,3-b:4,5-b']dipyridine derivative, was analyzed using DFT quantum chemical calculations. This analysis helped in understanding the stability and electronic properties of the molecules .

Chemical Reactions Analysis

The first paper also mentions an in silico analysis of the biological activity of the synthesized compounds, which implies that the chemical reactions led to products with potential biological relevance. The second paper describes a series of reactions starting with N-1-Naphthyl-3-oxobutanamide, leading to various heterocyclic compounds including thieno[2,3-b]pyridine derivatives. These reactions involve cyclizations, saponifications, and rearrangements, showcasing the chemical versatility of the thieno[2,3-b]pyridine scaffold .

Physical and Chemical Properties Analysis

While the provided papers do not give explicit details on the physical and chemical properties of N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide, the methods used for the synthesis and the structural analysis suggest that these compounds possess interesting electronic and structural characteristics that could be inferred from their synthesis and molecular structure analysis. The in silico biological activity analysis also suggests that these compounds may have significant interactions with biological targets, which is often influenced by their physical and chemical properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Derivatives : This compound is used as a starting material for the synthesis of various thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives. These synthesized compounds have been explored for their potential antimicrobial activities (Gad-Elkareem et al., 2011).

  • Formation of Complex Heterocyclic Systems : Research shows the use of the compound in creating complex heterocyclic systems such as pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems. These systems have diverse applications in the field of medicinal chemistry and drug design (Abdel-rahman et al., 2003).

Molecular Structure Analysis

  • X-ray Structural Analysis : The compound's derivatives have been studied using X-ray structural analysis, which provides valuable insights into their molecular configurations. This is essential for understanding their interaction mechanisms and potential applications in various scientific fields (Dyachenko et al., 2019).

Reactions and Synthesis Techniques

  • Versatile Reactions : Studies have shown that the compound can undergo various reactions to produce a range of derivatives, highlighting its versatility in synthetic chemistry. These reactions include cyclization, rearrangement, and acetylation, leading to the formation of new pyridothienopyrimidine and pyrazolothienopyridine derivatives (Bakhite et al., 2004).

  • One-Pot Synthesis Methods : Innovative one-pot synthesis methods have been developed using this compound, facilitating the creation of substituted thieno[2,3-b]pyridines. This approach simplifies the synthesis process and enhances the efficiency of producing these complex molecules (Gao et al., 2012).

Biological Activities

  • Antimicrobial Properties : The synthesized derivatives of this compound have been tested for antimicrobial activities, showing potential in the development of new antibacterial and antifungal agents (Abdelrazek et al., 2008).

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13(23)22-10-9-15-16(11-20)19(25-17(15)12-22)21-18(24)8-7-14-5-3-2-4-6-14/h2-6H,7-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYNHIOTLMGZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide

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